REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH2:17](O)[CH3:18]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH2:17][CH3:18])=[O:10])=[CH:6][CH:7]=1
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Name
|
|
Quantity
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43 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
0.2 g
|
Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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470 mL
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Type
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reactant
|
Smiles
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C(C)O
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Name
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solid
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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ADDITION
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Details
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diluted with Et2O (200 ml)
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Type
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WASH
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Details
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washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |